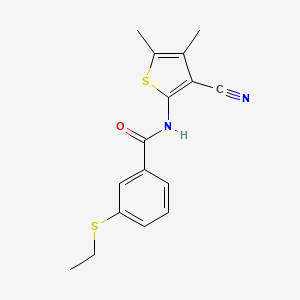

2-(Tert-butyl)-5-(chloromethyl)furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Tert-butyl)-5-(chloromethyl)furan” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tert-butyl group and a chloromethyl group attached to it .

Molecular Structure Analysis

The furan ring in the compound is aromatic and planar. The oxygen atom in the ring can donate its lone pair of electrons to the aromatic system, contributing to the compound’s stability. The tert-butyl group is a bulky group that can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions. The presence of the electron-donating oxygen atom makes the furan ring more reactive towards electrophiles compared to benzene . The chloromethyl group can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butyl)-5-(chloromethyl)furan” would depend on factors like its molecular structure and the functional groups present. For example, the presence of the polar furan ring and the chloromethyl group might make the compound somewhat polar .Applications De Recherche Scientifique

Production of Biofuels and Polymers

Dutta, Wu, and Mascal (2015) illustrated the use of 2-(Tert-butyl)-5-(chloromethyl)furan in the production of acid chloride derivatives, specifically 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). These intermediates are pivotal in synthesizing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA), showcasing the compound's role in developing renewable materials and energy sources (Dutta, Wu, & Mascal, 2015).

Chemical Synthesis and Reactivity

Pevzner (2002) investigated the reactivity and synthesis pathways of bis(diethoxyphosphorylmethyl)-5-tert-butylfurans, demonstrating the compound's utility in producing bis(phosphonomethyl)furans through reactions with sodium diethyl phosphite. This research contributes to understanding the compound's reactivity and potential applications in creating phosphorus-containing organic molecules (Pevzner, 2002).

Catalytic Processes and Material Synthesis

Shavrin, Volotova, and Kutin (1991) described the use of 2-(Tert-butyl)-5-(chloromethyl)furan in phase-transfer catalyzed alkoxylation processes. Their findings highlight the compound's versatility in forming various alkoxy-2,5-dihydrofurans and dialkoxymethylfurans, contributing to the synthesis of novel materials and chemicals (Shavrin, Volotova, & Kutin, 1991).

Orientations Futures

Propriétés

IUPAC Name |

2-tert-butyl-5-(chloromethyl)furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDMXMYTVCUCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-5-(chloromethyl)furan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)

![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)